DL-Phenylalanine-2-D1

Description

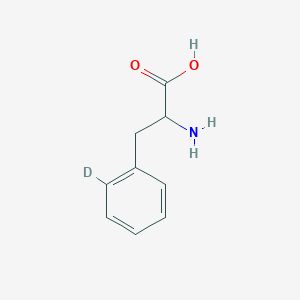

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-deuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Biochemical Synthesis Methodologies for Deuterated Phenylalanine

Synthetic Routes for the Preparation of DL-Phenylalanine-2-D1

Chemical synthesis provides direct and versatile methods for introducing deuterium (B1214612) into the phenylalanine scaffold. These approaches can be broadly categorized into direct deuteration of precursors and the resolution of racemic deuterated mixtures.

The introduction of a deuterium atom at the α-carbon of phenylalanine can be accomplished through several chemical strategies, primarily involving reductive amination or direct hydrogen-deuterium (H-D) exchange reactions.

One primary method is the reductive amination of phenylpyruvic acid . wikipedia.orgresearchgate.net This process involves reacting the α-keto acid precursor, phenylpyruvic acid, with an ammonia (B1221849) source to form an intermediate imine, which is then reduced. wikipedia.org When the reduction is performed using a deuterium source, deuterium is incorporated at the α-position. A notable example is the Ca(II)-HFIP-mediated reductive deutero-amination, which utilizes a d2-Hantzsch ester as the deuterium source to achieve high levels of deuterium incorporation (>99%) at the α-position of various α-oxo-carbonyl compounds. nih.gov

Another significant approach is the direct catalytic hydrogen-deuterium (H-D) exchange . These methods utilize a catalyst to facilitate the exchange of the α-hydrogen with deuterium from a deuterium source, most commonly deuterium oxide (D₂O). mdpi.com Various catalytic systems have been developed to achieve this transformation with high efficiency. For instance, a binary system using benzaldehyde (B42025) and cesium carbonate (Cs₂CO₃) in D₂O has been shown to effectively deuterate the α-position of free amino acids. researchgate.net Refluxing an amino acid in a solution of acetic anhydride (B1165640) and D₂O can also lead to acylation, racemization, and H-D exchange at the alpha-carbon, yielding the deuterated acetylated product. mdpi.com

| Method | Precursor | Deuterium Source | Key Reagents/Catalysts | Outcome |

| Reductive Amination | Phenylpyruvic acid | d2-Hantzsch ester | Ca(NTf₂)₂, HFIP | DL-Phenylalanine-2-D1 |

| H-D Exchange | DL-Phenylalanine | Deuterium oxide (D₂O) | Benzaldehyde, Cs₂CO₃ | DL-Phenylalanine-2-D1 |

| H-D Exchange | DL-Phenylalanine | Deuterium oxide (D₂O) | Acetic anhydride | N-acetyl-DL-Phenylalanine-2-D1 |

Once a racemic mixture of DL-Phenylalanine-2-D1 is synthesized, chemoenzymatic deracemization can be employed to isolate or enrich a specific enantiomer (D or L). This process creates a dynamic kinetic resolution, converting the unwanted enantiomer into the desired one.

A prominent strategy involves a multi-enzyme cascade. nih.govresearchgate.netmdpi.com In this system, an enantioselective oxidase, such as L-amino acid deaminase (LAAD), selectively acts on one enantiomer from the racemic mixture. mdpi.comrsc.org For example, LAAD from Proteus mirabilis will deaminate L-Phenylalanine-2-D1 to form the corresponding α-keto acid (phenylpyruvic acid, with the deuterium being lost in this step). rsc.org This intermediate is then reduced back to the racemic amino acid by a non-selective reducing agent like ammonia-borane (NH₃BH₃). mdpi.com This continuous cycle of selective oxidation and non-selective reduction leads to the gradual conversion of the L-enantiomer into the D-enantiomer, resulting in a high enantiomeric excess of D-Phenylalanine-2-D1. nih.govnih.gov

| Enzyme System | Function | Substrate | Intermediate | Product |

| L-Amino Acid Deaminase (LAAD) | Enantioselective Oxidation | L-Phenylalanine-2-D1 | Phenylpyruvic acid | D-Phenylalanine-2-D1 (enriched) |

| D-Amino Acid Oxidase (DAAO) | Enantioselective Oxidation | D-Phenylalanine-2-D1 | Phenylpyruvic acid | L-Phenylalanine-2-D1 (enriched) |

Enzymatic and Biocatalytic Production of Deuterated Phenylalanine Derivatives

Biocatalysis offers highly specific and environmentally benign routes for synthesizing deuterated amino acids. These methods leverage the catalytic power of enzymes or whole microbial cells to achieve precise isotopic labeling.

Phenylalanine Ammonia Lyases (PALs) are enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. nih.gov The reversibility of this reaction can be exploited for deuterium incorporation. By conducting the hydroamination of trans-cinnamic acid in a medium containing a high concentration of ammonia and deuterium oxide (D₂O), the PAL enzyme can catalyze the addition of ammonia and deuterium across the double bond. This enzymatic synthesis can introduce a deuterium atom at the α-carbon, although it is more commonly used to label the β-carbon. wisc.edu While PALs typically exhibit high selectivity for producing the L-enantiomer, certain PAL variants and reaction conditions can also generate the D-enantiomer. researchgate.net

A powerful method for producing deuterated phenylalanine is through microbial fermentation, where microorganisms are cultured in a medium enriched with deuterated precursors. This approach integrates the isotopic label into the amino acid via the organism's natural metabolic pathways.

For example, the bacterium Brevibacterium methylicum has been used to biosynthesize deuterium-labeled phenylalanine by growing it in a medium containing deuterated water (D₂O) and deuterated methanol (B129727) ([U-²H]MeOH). The bacteria utilize these deuterated substrates as sources for hydrogen atoms during the biosynthesis of amino acids, leading to significant deuterium enrichment in the final phenylalanine product. Similarly, Escherichia coli can be used in minimal media containing deuterated precursors to produce labeled proteins containing deuterated phenylalanine.

| Organism | Deuterated Precursors | Labeling Method | Research Finding |

| Brevibacterium methylicum | D₂O, [U-²H]MeOH | Fermentation / Biosynthesis | Achieved varying levels of deuterium enrichment (17% to 75%). |

| Escherichia coli | Deuterated Isotope Sources | Overexpression in minimal medium | High incorporation rates into target proteins. |

Isotopic Labeling Techniques for Biological System Studies

The synthesis of DL-Phenylalanine-2-D1 is primarily motivated by its utility in various biological and medicinal studies. The replacement of a hydrogen atom with deuterium at the α-carbon creates a heavier, more stable C-D bond compared to the C-H bond. This isotopic substitution, known as the kinetic isotope effect, can alter the rate of chemical reactions, particularly those involving the cleavage of this bond.

This property makes deuterated amino acids invaluable as probes for studying enzyme mechanisms and metabolic pathways. wisc.edu In pharmaceutical research, selective deuteration of drug molecules can improve their metabolic stability and pharmacokinetic profiles by slowing down metabolism at the deuterated site. nih.gov Furthermore, deuterium-labeled amino acids are extensively used in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze protein structure, dynamics, and drug metabolism. mdpi.com

Uniform Deuterium Labeling in Cell Culture Media

Uniform deuterium labeling is a powerful technique for comparative and quantitative proteomics. One of the most prominent methods in this category is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). longdom.orgyoutube.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. youtube.com For uniform labeling with deuterated phenylalanine, one cell population is grown in a standard "light" medium containing natural abundance phenylalanine, while the other is grown in a "heavy" medium where the standard phenylalanine is replaced with a deuterated version, such as DL-Phenylalanine-2-D1.

Over several cell doublings, the deuterated phenylalanine is incorporated into all newly synthesized proteins in the "heavy" population. youtube.com This results in a proteome where nearly all instances of phenylalanine are mass-shifted due to the presence of deuterium. When the protein lysates from the "light" and "heavy" cell populations are mixed, the corresponding proteins can be distinguished by mass spectrometry. youtube.com The mass difference between the light and heavy peptide pairs allows for the precise relative quantification of protein abundance between the two samples. longdom.org

This approach eliminates many sources of experimental variability, as the samples are combined early in the workflow. youtube.com The deuterated-leucine labeling is another example of the SILAC approach, which has been widely used to compare and quantify relative protein expression. longdom.org Heavy water (D₂O) labeling in cell culture provides an alternative to using isotope-labeled amino acids, where deuterium is incorporated into non-essential amino acids during their biosynthesis. biorxiv.orgnih.gov

Table 1: Key Features of Uniform Deuterium Labeling via SILAC

| Feature | Description |

| Principle | Metabolic incorporation of deuterated amino acids into all newly synthesized proteins during cell culture. |

| Methodology | Cells are grown in specialized media where a natural amino acid is replaced by its heavy isotope-labeled counterpart (e.g., deuterated phenylalanine). |

| Application | Quantitative proteomics, allowing for the comparison of protein expression levels between different cell populations. |

| Key Advantage | High accuracy in quantification as "light" and "heavy" samples are mixed early, minimizing experimental variance. |

Selective and Site-Specific Deuterium Labeling of Proteins and Metabolites

While uniform labeling is ideal for proteomics, many applications in structural biology and mechanistic enzymology require deuterium to be placed at specific positions within a molecule. mdpi.comnih.gov Site-selective labeling minimizes the loss of crucial structural information that can occur with perdeuteration (labeling at all non-exchangeable positions). mdpi.com Both chemical and enzymatic methods have been developed to achieve this precision.

Enzymatic methods are particularly attractive due to their high specificity. nih.gov For instance, phenylalanine ammonia lyases (PALs) can catalyze the interconversion of cinnamic acids and L-phenylalanines. nih.gov The reverse action of PAL in deuterium oxide (D₂O) has been utilized to accomplish Cβ-deuteration of aromatic amino acids. nih.gov This approach offers a direct route to selectively labeled products. nih.gov

More complex enzymatic systems can provide even greater control over the labeling pattern. A dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of various amino acids. nih.govresearchgate.net In contrast, reactions with DsaD alone result in exclusive deuteration at the Cα position. nih.govresearchgate.net This tunable system allows for the synthesis of isotopologs with specific, desired labeling patterns. nih.gov Chemical methods, such as those using a Palladium-on-Carbon (Pd/C) catalyst in a D₂O system, have also been developed for selective deuteration at the β-position of phenylalanine derivatives. researchgate.net

Table 2: Comparison of Site-Specific Deuteration Methodologies for Phenylalanine

| Method | Catalyst / Enzyme | Target Site(s) | Key Characteristics |

| Enzymatic | Phenylalanine Ammonia Lyase (PAL) | Cβ | Reversible reaction in D₂O medium. nih.govnih.gov |

| Enzymatic | Aminotransferase (DsaD) | Cα | Exclusive deuteration at the alpha-carbon. nih.govresearchgate.net |

| Enzymatic | Dual-Protein System (DsaD/DsaE) | Cα and Cβ | Tunable system allowing for deuteration at both alpha and beta carbons. nih.govresearchgate.net |

| Chemical | Pd/C in H₂-D₂O system | Cβ, then Cα | Selective deuteration at the β-position occurs at lower temperatures (110 °C), while higher temperatures (160 °C) also lead to α-position exchange. researchgate.net |

Reverse Labeling Strategies Using Deuterated Phenylalanine Precursors

Reverse labeling, sometimes known as selective protonation, is a sophisticated technique primarily used in NMR spectroscopy to simplify complex spectra of large proteins. whiterose.ac.uk The core principle involves expressing a protein in a highly deuterated environment, leading to a "deuterium-rich" or "silent" protein background. Subsequently, specific protonated (¹H) precursors are added to the media to introduce protons at defined locations, effectively "reversing" the deuteration for specific residue types. whiterose.ac.uk

This strategy dramatically reduces spectral overlap by ensuring that only the signals from the selectively protonated amino acids are visible in ¹H-NMR spectra. whiterose.ac.uk For the selective labeling of aromatic residues, cells are grown in deuterated minimal media (e.g., using D₂O and deuterated glucose), which ensures that all proteins produced are highly deuterated. whiterose.ac.uk Then, a non-deuterated precursor for phenylalanine biosynthesis, such as phenylpyruvate or shikimic acid, is added to the culture. whiterose.ac.uk The cellular machinery converts this protonated precursor into ¹H-phenylalanine, which is then incorporated into the protein.

The result is a perdeuterated protein where only the phenylalanine residues (and potentially tyrosine and tryptophan, depending on the precursor) are protonated. whiterose.ac.uk While the synthesis of isotopically labeled shikimic acid can be complex, precursors like phenylpyruvate offer a more direct route for the reverse labeling of phenylalanine. whiterose.ac.uk This approach provides a powerful tool for studying the structure and function of specific residues within a large biomolecular complex. whiterose.ac.uk

Table 3: Precursors for Reverse Labeling of Aromatic Amino Acids

| Precursor | Labeled Residue(s) | Application Context |

| Shikimic Acid | Phenylalanine, Tyrosine, Tryptophan | Labels all three aromatic amino acids against a deuterated background. whiterose.ac.uk |

| Phenylpyruvate | Phenylalanine | More specific precursor for introducing ¹H-phenylalanine. whiterose.ac.uk |

| 4-Hydroxy phenylpyruvate | Tyrosine | Used for the specific reverse labeling of tyrosine residues. whiterose.ac.uk |

Advanced Analytical Techniques for the Detection and Quantification of Dl Phenylalanine 2 D1

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled molecules due to its exceptional sensitivity and specificity. When coupled with chromatographic separation, it provides a powerful platform for the detection and quantification of DL-Phenylalanine-2-D1 in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Amino Acid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of deuterated amino acids like DL-Phenylalanine-2-D1. This method combines the separation power of liquid chromatography with the mass-resolving capabilities of tandem mass spectrometry. The analyte is first separated from other components in a sample by an LC column, then ionized, and subsequently fragmented in the mass spectrometer. The specific parent-to-daughter ion transition for DL-Phenylalanine-2-D1 allows for its precise quantification, even in the presence of the more abundant, naturally occurring phenylalanine.

The selection of appropriate LC-MS/MS parameters is critical for achieving optimal sensitivity and accuracy. These parameters include the choice of the LC column, mobile phase composition, and mass spectrometer settings such as ionization mode, collision energy, and specific ion transitions to be monitored. A validated LC-MS/MS method for the analysis of amino acids can achieve limits of quantification in the low ng/mL range. nih.govnih.gov

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Phenylalanine) | m/z 166.1 -> 120.1 |

| MRM Transition (DL-Phenylalanine-2-D1) | m/z 167.1 -> 121.1 |

Derivatization Techniques for Chiral Separation and Quantification of Deuterated Stereoisomers

Since D- and L-phenylalanine are enantiomers, they possess identical physical and chemical properties in an achiral environment, making their separation challenging. Derivatization with a chiral reagent converts the enantiomers into diastereomers, which have different physical properties and can be separated by standard chromatographic techniques like reversed-phase HPLC. nih.gov

Several chiral derivatization reagents are available for the analysis of amino acids. One of the most well-known is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). nih.gov An advanced version of this reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has been shown to offer higher sensitivity and better separation for derivatized chiral amino acids. mdpi.com Another novel reagent, N-R-mandelyl-L-cysteine (R-NMC), has also been successfully applied for the enantiomeric HPLC analysis of amino acids. researchgate.net The resulting diastereomers can be separated by LC and detected by MS, allowing for the quantification of the individual D- and L-isomers of DL-Phenylalanine-2-D1.

| Derivatization Reagent | Enantiomer | Retention Time (min) | Reference |

|---|---|---|---|

| L-FDLA | L-Phenylalanine | ~15.2 | mdpi.com |

| D-Phenylalanine | ~16.0 | ||

| N-R-mandelyl-L-cysteine (R-NMC) | L-Phenylalanine | ~25.5 | researchgate.net |

| D-Phenylalanine | ~28.0 |

Applications in Metabolomics and Proteomics for Isotope Tracking

The use of stable isotope-labeled amino acids like DL-Phenylalanine-2-D1 is a powerful tool in metabolomics and proteomics research for tracing the metabolic fate of these molecules in vivo. nih.gov By introducing the labeled compound into a biological system, researchers can follow its incorporation into newly synthesized proteins and its conversion into other metabolites.

In metabolomics, LC-MS/MS can be used to track the appearance of the deuterium (B1214612) label in various metabolic products derived from phenylalanine. This provides valuable insights into the activity of different metabolic pathways. nih.gov

In proteomics, the incorporation of DL-Phenylalanine-2-D1 into proteins can be quantified to determine rates of protein synthesis. core.ac.uk This is often achieved by digesting protein samples into peptides and analyzing them by LC-MS/MS. The ratio of the deuterated to non-deuterated forms of phenylalanine-containing peptides provides a measure of new protein synthesis. This approach, known as stable isotope labeling by amino acids in cell culture (SILAC) or similar in vivo labeling strategies, is a cornerstone of quantitative proteomics. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. It is particularly valuable for studying deuterated compounds like DL-Phenylalanine-2-D1.

Biomolecular NMR Spectroscopy for Structural and Conformational Studies of Deuterated Peptides and Proteins

Incorporating deuterated amino acids into peptides and proteins is a common strategy in biomolecular NMR to simplify complex spectra and to probe specific structural features. Deuteration reduces the number of proton signals, which can alleviate spectral overlap and allow for the unambiguous assignment of resonances, especially in larger proteins. peakproteins.com

The introduction of a deuterium atom at the C-2 position of phenylalanine can lead to subtle but measurable changes in the NMR spectrum. These changes, known as isotope shifts, can provide information about the local conformation and dynamics of the peptide or protein. nih.gov While it is generally assumed that deuteration does not significantly alter protein structure, it can lead to a stiffening of the protein in D2O. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the through-bond and through-space connectivities between atoms, respectively. chemrxiv.org By analyzing the NMR spectra of peptides and proteins containing DL-Phenylalanine-2-D1, researchers can gain insights into their three-dimensional structure and conformational dynamics in solution. nih.govchemrxiv.org

Quantitative 1H Nuclear Magnetic Resonance (qNMR) for Aromatic Amino Acid Quantification

Quantitative 1H Nuclear Magnetic Resonance (qNMR) is a powerful method for the precise and accurate quantification of organic molecules, including aromatic amino acids like phenylalanine. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for absolute quantification without the need for identical reference standards for each analyte.

For DL-Phenylalanine-2-D1, the aromatic protons of the phenyl ring give rise to characteristic signals in the 1H NMR spectrum. chemicalbook.comhmdb.ca The integration of these signals, relative to the signal of a known amount of an internal standard, allows for the accurate determination of the concentration of the deuterated amino acid. A validated qNMR protocol should demonstrate good linearity, robustness, and accuracy. researchgate.net

| Parameter | Result | Reference |

|---|---|---|

| Linearity (R²) | > 0.999 | researchgate.net |

| Maximum Combined Measurement Uncertainty | 1.5% (95% confidence interval) | |

| Recovery | Typically 98-102% |

Spectroscopic and Chromatographic Approaches for Stereochemical Analysis

The analysis of enantiomers in a racemic mixture like DL-Phenylalanine-2-D1 requires methodologies that can distinguish between molecules with identical chemical formulas and connectivity but different spatial arrangements. Spectroscopic and chromatographic techniques are powerful tools for this purpose, offering high sensitivity and selectivity.

Electronic Circular Dichroism (CD) Spectroscopy for Enantiomeric Mixture Quantification

Electronic Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner, making CD spectroscopy an ideal method for their quantification in a mixture.

L-phenylalanine and D-phenylalanine exhibit mirror-image CD spectra. When equal amounts of the L- and D-enantiomers are present in a racemic mixture, their CD signals cancel each other out, resulting in a flat line (zero signal) researchgate.netnih.govresearchgate.net. This principle forms the basis for quantifying the enantiomeric excess (e.e.) in a sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers.

Detailed Research Findings:

A method for the rapid quantitative analysis of single chiral amino acids and the absolute concentrations of D- and L-amino acids in enantiomeric mixtures has been developed using CD spectroscopy in conjunction with achiral liquid chromatography (LC) nih.gov. The CD measurement provides the difference in concentration between the two enantiomers (|cL - cD|), while the achiral LC measurement gives the total concentration (cL + cD). By combining these two values, the absolute concentration of each enantiomer can be determined.

The relationship can be expressed as: CD signal ∝ |[L-Phenylalanine] - [D-Phenylalanine]| Total concentration (from achiral analysis) = [L-Phenylalanine] + [D-Phenylalanine]

From these two measurements, the individual concentrations of L-Phenylalanine and D-Phenylalanine can be calculated. The enantiomeric excess (% e.e.) can then be determined using the formula:

% e.e. = |([L] - [D]) / ([L] + [D])| x 100

Table 1: Quantification of Phenylalanine Enantiomeric Mixtures by CD Spectroscopy

| Sample | Known Ratio (L:D) | Measured CD Signal (mdeg at λmax) | Calculated Enantiomeric Excess (%) |

| 1 | 100:0 (Pure L-Phe) | +15.2 | 100 |

| 2 | 75:25 | +7.6 | 50 |

| 3 | 50:50 (Racemic) | 0.0 | 0 |

| 4 | 25:75 | -7.6 | 50 |

| 5 | 0:100 (Pure D-Phe) | -15.2 | 100 |

This table is illustrative, based on the principle that the CD signal is proportional to the enantiomeric excess. The signal values are hypothetical to demonstrate the trend.

Gas Chromatography (GC) for Volatile Deuterated Metabolite Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Amino acids, including phenylalanine, are non-volatile and require chemical derivatization to increase their volatility for GC analysis alexandraatleephillips.com. Common derivatization methods include silylation, acylation, and esterification, which convert the polar carboxyl and amino groups into less polar, more volatile moieties.

A key phenomenon in the GC analysis of deuterated compounds is the "chromatographic isotope effect" or "H/D isotope effect". Deuterated compounds often exhibit slightly shorter retention times and elute earlier from the GC column than their non-deuterated counterparts nih.govchromforum.org. This is attributed to the subtle differences in the physicochemical properties, such as van der Waals forces and polarizability, between C-H and C-D bonds, leading to weaker interactions with the stationary phase for the deuterated molecules.

Detailed Research Findings:

Research on the GC-MS analysis of amino acid derivatives has provided quantitative data on the retention time differences between unlabeled and deuterium-labeled compounds. For instance, a study analyzing the methyl ester pentafluoropropionyl (Me-PFP) derivatives of various amino acids demonstrated this isotope effect. The deuterated methyl esters (d3Me) consistently eluted earlier than the unlabeled methyl esters (d0Me) nih.gov. This allows for the chromatographic separation and distinct quantification of the deuterated and non-deuterated forms of phenylalanine metabolites.

For DL-Phenylalanine-2-D1, after derivatization, the deuterated molecule would be expected to elute slightly earlier than its non-deuterated analog. This difference in retention time, though often small, can be resolved using high-resolution capillary GC columns and allows for the quantification of the relative abundance of each species in a sample.

Table 2: GC-MS Retention Times of Derivatized Phenylalanine and its Deuterated Analog

| Compound | Derivative | Retention Time (tR) of Unlabeled (d0) Derivative (min) | Retention Time (tR) of Deuterated (d3) Derivative (min) | Chromatographic Isotope Effect (hdIEC = tR(H)/tR(D)) |

| Phenylalanine | Me-PFP | 10.43 | 10.39 | 1.0038 |

Data is based on the analysis of methyl ester pentafluoropropionyl (Me-PFP) derivatives of amino acids as reported in a study on the chromatographic isotope effect. The deuteration in this example is on the methyl ester group (d3Me) nih.gov. This illustrates the principle of earlier elution for deuterated analogs.

Mechanistic Investigations of Metabolic Pathways Using Dl Phenylalanine 2 D1 As a Tracer

Tracing Phenylalanine Metabolism in Non-Human Biological Systems

Isotopically labeled versions of phenylalanine are instrumental in studying its kinetics and metabolic fate. nih.gov The introduction of a stable isotope, such as deuterium (B1214612) in DL-Phenylalanine-2-D1, allows for the tracking of the amino acid through various metabolic processes using techniques like mass spectrometry. researchgate.net This approach provides a dynamic view of how organisms utilize and break down this essential amino acid.

In many organisms, the primary catabolic fate of phenylalanine is its conversion to tyrosine. nih.gov Early pivotal studies in rats utilized deuterated DL-phenylalanine to definitively establish this metabolic link. nih.gov By feeding rats a diet containing the labeled amino acid and subsequently isolating tyrosine from their proteins, researchers demonstrated that a significant portion of the tyrosine was derived from the administered deuterated phenylalanine, confirming the hydroxylation pathway. nih.gov

Beyond the primary conversion to tyrosine, phenylalanine can be metabolized through alternative routes. In non-human systems, particularly muscle tissue where phenylalanine hydroxylation does not occur, its flux is a good indicator of whole-body protein breakdown (proteolysis) and synthesis. nih.govnih.gov The rate of appearance of phenylalanine from protein breakdown is balanced by its removal through protein synthesis and its conversion to tyrosine. nih.gov Tracers like DL-Phenylalanine-2-D1 are crucial for quantifying these rates and understanding the dynamics of protein turnover. nih.gov

The conversion of phenylalanine to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase, is a critical metabolic step. The use of deuterated phenylalanine has been a cornerstone in studying the kinetics of this reaction. nih.govnih.gov By administering a tracer like DL-Phenylalanine-2-D1 and measuring the subsequent appearance of deuterated tyrosine in plasma or tissues, the rate of this conversion can be precisely quantified. nih.gov

Classic experiments in rats using deuterated DL-phenylalanine provided the foundational evidence for this metabolic conversion. nih.gov These studies showed that 20-30% of the tyrosine isolated from the proteins of internal organs originated from the labeled phenylalanine tracer, unequivocally demonstrating that phenylalanine is the precursor to tyrosine. nih.gov This tracer methodology allows for the determination of the fraction of the free tyrosine pool that is derived directly from phenylalanine. nih.gov

| Parameter | Description | Tracer Used | Key Finding in Rat Models |

| Phenylalanine Hydroxylation | The enzymatic conversion of Phenylalanine to Tyrosine. | Deuterated DL-Phenylalanine | Confirmed that Tyrosine is produced from Phenylalanine. nih.gov |

| Tyrosine Derivation | The fraction of the Tyrosine pool originating from Phenylalanine. | Deuterated DL-Phenylalanine | 20-30% of Tyrosine in organ proteins was derived from the tracer. nih.gov |

| Phenylalanine Flux | The rate of appearance of Phenylalanine from protein breakdown. | Phenylalanine Tracers | Measures the whole-body rate of proteolysis. nih.gov |

This table summarizes key findings from tracer studies on Phenylalanine-Tyrosine conversion in non-human models.

Phenylalanine metabolism is not an isolated pathway but is intricately connected with other metabolic networks. In plants, for instance, phenylalanine is a crucial link between primary and secondary metabolism, serving as the precursor for a vast array of phenylpropanoid compounds, including lignin, flavonoids, and lignans. frontiersin.org The carbon flux from photosynthesis is channeled through phenylalanine to synthesize these compounds, which are vital for growth, defense, and structural integrity. frontiersin.org

Tracer studies using labeled phenylalanine help to quantify the amount of carbon diverted into these secondary metabolic pathways. It is estimated that in trees, a significant portion (30-40%) of photosynthetically fixed carbon is funneled through the phenylalanine pathway for the biosynthesis of lignin during wood formation. frontiersin.org The regulation of these intersecting pathways is complex, involving feedback mechanisms. In many microorganisms and plants, the enzymes involved in phenylalanine biosynthesis are inhibited by phenylalanine itself, thus controlling the metabolic flux. nih.gov The emergence of enzyme isoforms with reduced feedback inhibition in vascular plants is believed to have been a key evolutionary step that enabled the massive production of lignin. nih.gov

Deuterated Phenylalanine in Microbial and Plant Metabolism Research

The use of deuterated phenylalanine extends to investigating the unique metabolic capabilities of microorganisms and plants. These organisms can synthesize and degrade phenylalanine through diverse pathways, some of which are not present in animals.

The fungus Aspergillus niger is capable of degrading DL-phenylalanine through a novel pathway. nih.govnih.gov Studies have shown that the degradation is initiated by different enzymes for each stereoisomer: D-amino acid oxidase acts on D-phenylalanine, while L-phenylalanine: 2-oxoglutaric acid aminotransferase initiates the catabolism of L-phenylalanine. nih.gov

The subsequent breakdown involves several intermediates. Cell-free systems of A. niger have demonstrated activities of both phenylpyruvate oxidase and phenylpyruvate decarboxylase. nih.gov The resulting phenylacetic acid is then hydroxylated to form 2- and 4-hydroxyphenylacetic acid. nih.gov A key finding is the further metabolism of 4-hydroxyphenylacetic acid to 4-hydroxymandelic acid, which is then degraded to protocatechuate via several steps. nih.gov This detailed pathway analysis is made possible by tracing the metabolic fate of the initial phenylalanine substrate. While these studies used non-deuterated DL-phenylalanine, the use of DL-Phenylalanine-2-D1 would allow for more precise tracking of the carbon skeleton through these intermediates.

| Enzyme | Substrate | Product | Role in A. niger Phenylalanine Degradation |

| D-Amino acid oxidase | D-Phenylalanine | Phenylpyruvate | Initiates degradation of the D-isomer. nih.gov |

| L-Phenylalanine: 2-oxoglutaric acid aminotransferase | L-Phenylalanine | Phenylpyruvate | Initiates degradation of the L-isomer. nih.gov |

| Phenylacetate hydroxylase | Phenylacetic acid | 2- and 4-Hydroxyphenylacetic acid | Hydroxylation of a key intermediate. nih.gov |

| N/A | 4-Hydroxymandelic acid | Protocatechuate | Part of a novel degradation pathway. nih.gov |

This table outlines the key enzymes and steps in the degradation of DL-Phenylalanine by Aspergillus niger.

In plants, phenylalanine is the gateway to a vast array of secondary metabolites. purdue.edu Isotopic tracer studies are essential for mapping the biosynthetic pathways that lead from this primary amino acid to complex natural products. researchgate.netrbvrrwcp.org By feeding plants a labeled precursor like deuterated phenylalanine, researchers can monitor the incorporation of the label into downstream metabolites, thereby tracing the biochemical route. researchgate.netfrontiersin.org

Plants synthesize phenylalanine through two main routes: the arogenate pathway, which is predominant, and an alternative phenylpyruvate pathway that is also found in microbes. purdue.eduresearchgate.net Tracer studies have been crucial in confirming the existence and contribution of this alternative pathway in plants. researchgate.net

The phenylalanine produced is then used to build thousands of compounds. For example, labeled phenylalanine has been used to trace the biosynthesis of cyanogenetic glycosides. rbvrrwcp.org It is also the precursor for lignin, a complex polymer essential for the structural integrity of vascular plants. frontiersin.orgnih.gov The use of stable isotope tracers, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR), allows for the precise determination of how the phenylalanine molecule is incorporated and rearranged to form these diverse and vital plant compounds. researchgate.netfrontiersin.org

Isotopic Tracer Applications in Non-Human Animal Models

Stable isotope tracers are powerful tools for investigating the complex dynamics of protein metabolism and amino acid availability in non-human animal models. These tracers, which are non-radioactive and safe for use in food-producing animals, allow researchers to track the fate of specific amino acids from the diet through to their incorporation into tissues and products like milk and meat. iaea.orgtechnologynetworks.com By introducing an amino acid labeled with a heavy isotope, such as deuterium, into an animal's system, scientists can distinguish the tracer from the naturally occurring, unlabeled amino acid. nih.gov This enables precise measurement of metabolic processes, including digestion, absorption, and utilization for protein synthesis. technologynetworks.comnih.gov

Phenylalanine is an essential amino acid, meaning animals cannot synthesize it and must obtain it from their diet. deltalabs.onlinehealthline.com This makes labeled variants of phenylalanine, such as those containing deuterium, excellent tracers for studying the availability of dietary protein. When a deuterated phenylalanine tracer is administered, it follows the same metabolic pathways as dietary phenylalanine, providing a direct window into how this crucial amino acid is processed by the body. nih.govnih.gov

Investigating Dietary Protein-Derived Amino Acid Availability via Stable Isotope Tracers (e.g., in Bovine Systems)

In bovine systems, understanding the availability of amino acids from dietary protein is critical for optimizing nutrition, milk production, and meat quality. Ruminants like cows have a complex digestive system where rumen microorganisms extensively modify dietary proteins before they reach the small intestine for absorption. omu.edu.trresearchgate.net Stable isotope tracers, including deuterated forms of phenylalanine, offer a direct method to trace the journey of dietary amino acids past the rumen and measure their subsequent availability and utilization. nih.govbirmingham.ac.uk

A key application involves the intrinsic labeling of food proteins. In this approach, lactating cows are infused with a stable isotope-labeled amino acid, such as a deuterated phenylalanine. nih.govbirmingham.ac.uk The cow then incorporates this labeled amino acid into the proteins it synthesizes, primarily milk proteins (casein and whey) and muscle tissue. technologynetworks.comnih.govbirmingham.ac.uk These intrinsically labeled proteins serve as highly valuable tools to study the true digestibility and metabolic fate of protein-derived amino acids when consumed. nih.govbirmingham.ac.uk

Research in this area has demonstrated that infusing lactating cows with stable isotopes of phenylalanine leads to significant enrichment in both milk and meat proteins. nih.govbirmingham.ac.uk This method provides a direct way to quantify how much of a specific amino acid from a dietary source becomes available for protein synthesis in the animal's body. nih.govbirmingham.ac.uk

Detailed Research Findings

Studies using L-[ring-d5]phenylalanine, a deuterated form of phenylalanine, in lactating cows have yielded precise data on the incorporation of this tracer into milk and meat proteins. nih.govbirmingham.ac.uk After a 72-hour infusion period, significant labeling was observed in various protein fractions. nih.govbirmingham.ac.uk

The table below summarizes the molar percent excess (MPE) of the phenylalanine tracer found in whey, caseinate, and various meat proteins. MPE represents the percentage of the labeled amino acid relative to the total amount of that amino acid in the protein.

Table 1: Enrichment of Deuterated Phenylalanine in Bovine Proteins

| Protein Source | Molar Percent Excess (MPE) |

|---|---|

| Whey | 15 - 20% |

| Caseinate | 15 - 20% |

| Meat Proteins | 0.41 - 0.73% |

This data, derived from studies using L-[ring-d5]phenylalanine, illustrates the successful incorporation of the tracer into key bovine proteins, making them suitable for subsequent metabolic studies. nih.govbirmingham.ac.uk

These intrinsically labeled proteins can then be used in further studies to determine how different food matrices affect the absorption and availability of amino acids. For example, when humans consumed the labeled whey protein produced by these cows, the appearance of the deuterated phenylalanine in their plasma could be tracked over time. nih.govbirmingham.ac.uk

The findings showed that the food matrix significantly impacts the rate of amino acid absorption. The deuterated phenylalanine tracer appeared much more rapidly in the plasma when the labeled whey protein was consumed alone compared to when it was consumed as part of a larger meal containing carbohydrates and fats. nih.govbirmingham.ac.uk

Table 2: Peak Plasma Appearance of Deuterated Phenylalanine Post-Consumption

| Consumed Protein Source | Time to Peak Plasma Concentration |

|---|---|

| Whey Protein (alone) | 30 minutes |

| Whey Protein (with food matrix) | 2 hours |

| Meat Hydrolysate | 30 minutes |

| Minced Beef | 1 hour |

This table highlights the delay in amino acid availability when protein is consumed within a complex food matrix, a key finding enabled by the use of intrinsically labeled proteins from bovine models. nih.govbirmingham.ac.uk

These studies underscore the utility of using deuterated phenylalanine tracers in bovine models. They not only allow for the investigation of protein metabolism within the cow itself but also facilitate the production of valuable labeled food products to directly assess dietary amino acid availability and the impact of food processing and composition on nutrient absorption. nih.govbirmingham.ac.uk

Applications of Dl Phenylalanine 2 D1 in Proteomics and Protein Engineering

Deuterium (B1214612) Labeling for Protein Structural and Functional Analysis

Deuterium labeling is a cornerstone of biophysical studies aimed at elucidating the complex relationship between a protein's structure and its biological function. By introducing a "heavy" isotope like deuterium, researchers can simplify complex spectra and probe specific molecular motions.

The incorporation of deuterated phenylalanine provides profound insights into the dynamic nature of proteins, which is often crucial for their function. Deuteration simplifies crowded proton NMR spectra, as deuterium is NMR-silent under typical proton NMR conditions, effectively making complex protein regions "invisible" and allowing signals from specific, non-deuterated parts to be observed clearly nih.govbitesizebio.com.

This isotopic editing approach has been instrumental in identifying transient protein structures that occur during the folding process. A key example is the identification of a transient folding intermediate of Escherichia coli thioredoxin. By using selectively deuterated phenylalanine, researchers were able to simplify the aromatic region of the NMR spectrum, which led to the detection of a short-lived intermediate state that was otherwise undetectable using standard 2-D NMR techniques nih.gov.

Solid-state NMR studies on the chicken villin headpiece subdomain (HP36) utilized phenylalanine with a deuterated aromatic ring to probe the dynamics within the protein's hydrophobic core. These investigations revealed that the characteristic "ring-flipping" motion of phenylalanine side chains is highly dependent on the local environment and hydration state, with activation energies pointing to a flexible and mobile core nih.gov. This demonstrates how deuteration can provide residue-specific information about the flexibility and conformational landscape of a protein.

Table 1: Research Findings on Protein Dynamics Using Deuterated Phenylalanine

| Protein Studied | Labeling Strategy | Technique Used | Key Insight |

|---|---|---|---|

| E. coli Thioredoxin | Selective deuteration of aromatic amino acids | 2-D NMR Spectroscopy | Identification of a transient folding intermediate not visible in standard spectra nih.gov. |

| Villin Headpiece (HP36) | Perdeuterated phenylalanine side chains | Solid-State Deuteron NMR | Revealed a highly mobile hydrophobic core; ring-flipping dynamics are sensitive to hydration and local packing nih.gov. |

Isotopic labeling is a precise method for mapping the binding sites of ligands—such as small molecules, drugs, or other proteins—and understanding the conformational changes that occur upon binding. One powerful technique is hydrogen-deuterium exchange (HDX) monitored by mass spectrometry youtube.com. HDX-MS measures the rate at which backbone amide protons exchange with deuterium when the protein is placed in a deuterated solvent. Regions of the protein that are involved in ligand binding are often protected from exchange, leading to a measurable decrease in deuterium uptake youtube.com.

A clear example of this application is the study of Phenylalanine Hydroxylase (PheH), an enzyme that is allosterically activated by its substrate, phenylalanine nih.govnih.gov. Using HDX-MS, researchers monitored changes in the enzyme's conformation when phenylalanine was bound. The study found that in the presence of phenylalanine, several peptides located at the interface between the regulatory and catalytic domains showed a significant increase in deuterium incorporation nih.govnih.gov. This indicated that these regions became more solvent-exposed or flexible, providing direct evidence that phenylalanine binding alters the interaction between the two domains, leading to enzyme activation nih.gov.

Another common NMR-based method is Chemical Shift Perturbation (CSP), where changes in the chemical shifts of a 15N-labeled protein are monitored upon the addition of a ligand nih.govresearchgate.net. Residues at the binding interface or those affected by a conformational change will show significant shifts in their corresponding peaks in the 15N-HSQC spectrum, allowing the binding site to be mapped onto the protein's structure bcm.edu.

Table 2: Changes in Deuterium Exchange in Phenylalanine Hydroxylase upon Phenylalanine Binding

| Peptide Region (Residues) | Domain | Observation | Interpretation |

|---|---|---|---|

| 19-33 | Regulatory | Increased deuterium incorporation | Increased solvent accessibility/flexibility upon ligand binding nih.gov. |

| 136-143 | Catalytic | Increased deuterium incorporation | Conformational change at the domain interface nih.gov. |

| 249-255 | Catalytic | Increased deuterium incorporation | Altered interaction between catalytic and regulatory domains nih.gov. |

Quantitative Proteomics Utilizing Deuterated Phenylalanine

Quantitative proteomics aims to measure the amount of proteins and their changes across different cellular states. Incorporating stable isotopes like those in DL-Phenylalanine-2-D1 allows for accurate relative and absolute quantification of thousands of proteins simultaneously.

Protein turnover, the balance between protein synthesis and degradation, is fundamental to cellular homeostasis. "Dynamic SILAC" (Stable Isotope Labeling by Amino Acids in Cell Culture) is a widely used method to measure these rates on a proteome-wide scale bcm.eduliverpool.ac.ukresearchgate.net. In a typical dynamic SILAC experiment, cells are cultured in a medium containing a "heavy" labeled amino acid, such as deuterated phenylalanine. Over time, this heavy amino acid is incorporated into newly synthesized proteins biorxiv.org. By collecting samples at different time points and analyzing them with mass spectrometry, researchers can determine the rate at which the heavy-labeled version of each protein appears, which directly reflects its synthesis rate. Conversely, by switching cells from a heavy medium to a light medium, the rate of disappearance of the heavy form reflects the degradation rate liverpool.ac.uk.

Studies using this approach have successfully profiled the intracellular stability of hundreds to thousands of proteins. For instance, a dynamic SILAC study in human A549 adenocarcinoma cells determined the degradation rates of nearly 600 proteins, revealing a wide range of half-lives, from a few hours to hundreds of hours liverpool.ac.uk. Such data provides critical insights into how cells regulate their protein pools and how components of larger protein complexes are assembled and maintained liverpool.ac.ukresearchgate.net. Because phenylalanine is an essential amino acid, its flux is a reliable indicator of whole-body protein breakdown nih.gov.

Table 3: Representative Protein Turnover Rates Measured by Dynamic SILAC

| Protein | Function | Half-life (hours) | Degradation Rate (k_deg, h⁻¹) |

|---|---|---|---|

| Ornithine decarboxylase | Polyamine biosynthesis | ~1.5 | ~0.46 |

| Cyclin B1 | Cell cycle regulation | ~10.5 | ~0.066 |

| GAPDH | Glycolysis | ~80 | ~0.0087 |

| 40S ribosomal protein S6 | Ribosome component | ~6 | ~0.11 |

| Histone H2B | Chromatin structure | >200 | <0.0035 |

Data derived from studies in human cell lines, illustrating the wide range of protein stabilities. Specific values are representative and can vary by cell type and condition. Based on findings from Doherty et al. (2009) liverpool.ac.uk.

SILAC and other metabolic labeling techniques are powerful tools for accurately quantifying changes in protein expression in response to various stimuli, such as drug treatment, environmental stress, or disease states nih.gov. In a classic SILAC experiment, two populations of cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. One population is subjected to a stimulus, while the other serves as a control. The cell populations are then combined, and the proteins are analyzed by mass spectrometry nih.gov.

For each protein, the mass spectrometer detects both the light and heavy peptide signals. The ratio of the intensities of these signals provides a precise measurement of the change in that protein's abundance in response to the stimulus. This approach minimizes experimental variability because the samples are mixed at an early stage nih.gov.

For example, quantitative proteomics has been used to analyze the cellular response to inflammatory stimuli like lipopolysaccharide (LPS). In a study of THP-1 human monocytic cells, LPS stimulation led to significant, time-dependent changes in the abundance of hundreds of proteins. Proteins involved in the inflammatory response, such as interleukins and chemokines, were strongly upregulated, providing a detailed molecular picture of the cell's reaction to the stimulus researchgate.net.

Table 4: Changes in Protein Abundance in THP-1 Cells in Response to LPS Stimulation

| Protein | Function | Fold Change (24h vs 0h) | Significance (p-value) |

|---|---|---|---|

| Interleukin-1β (IL1B) | Pro-inflammatory cytokine | > 10-fold increase | < 0.001 |

| CXCL10 | Chemokine | > 8-fold increase | < 0.001 |

| STAT1 | Signal transducer | ~2.5-fold increase | < 0.01 |

| SQSTM1/p62 | Autophagy receptor | ~2-fold decrease | < 0.01 |

Data are representative of quantitative proteomics studies analyzing cellular responses to stimuli, based on findings from Mulvey et al. (2021) researchgate.net.

Engineering and Characterization of Proteins with Non-Natural Amino Acid Incorporations

Incorporating non-natural amino acids (nnAAs) into proteins is a powerful strategy in protein engineering that expands the chemical diversity available for creating proteins with novel functions or properties. While often associated with introducing new chemical functionalities, the incorporation of isotopically labeled amino acids like deuterated phenylalanine can be considered a subtle but powerful form of protein engineering for analytical purposes.

By biosynthetically incorporating DL-Phenylalanine-2-D1, or other deuterated variants, into a protein, researchers effectively engineer a molecule that is optimized for specific biophysical techniques. This "isotopic engineering" can be used to:

Simplify NMR Spectra: As mentioned previously, selective deuteration of certain amino acid types simplifies complex spectra, enabling detailed structural and dynamic analysis of large proteins that would otherwise be intractable nih.govcambridge.org.

Create Spectroscopic Probes: A deuterated residue within a protonated protein (or vice versa) can serve as a site-specific probe. This "reverse isotopic labeling" strategy allows researchers to focus on the signals and interactions originating from a single, specific site within the protein, providing unambiguous assignment and detailed local information johnshopkins.eduwhiterose.ac.uk.

Enable Advanced Structural Methods: Techniques like neutron crystallography benefit immensely from deuteration. Replacing hydrogen with deuterium reduces incoherent scattering, which significantly improves the signal-to-noise ratio and the quality of the resulting structural data.

This approach of engineering proteins with specific isotopic labels is crucial for studying the mechanism of large protein kinases, where understanding the orientation of specific phenylalanine residues is key to distinguishing between active and inactive forms of the enzyme nih.gov.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| DL-Phenylalanine-2-D1 |

| Phenylalanine |

| Tyrosine |

| Arginine |

| Lysine |

| Tetrahydrobiopterin |

| Interleukin-1β |

| CXCL10 |

| STAT1 |

| SQSTM1/p62 |

| Ornithine decarboxylase |

| Cyclin B1 |

| GAPDH |

Site-Specific Introduction of Deuterated Phenylalanine for Modified Protein Function

The introduction of deuterated phenylalanine at specific sites within a protein can lead to modified protein function and provides a sensitive probe for analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Metabolic engineering strategies have been developed to efficiently incorporate pattern-specifically labeled phenylalanine into recombinant proteins with high efficiency (>90%) and minimal isotopic scrambling. uah.edu This is often achieved by using bacterial expression systems where the natural synthesis of aromatic amino acids is inhibited, forcing the organism to utilize the exogenously supplied deuterated phenylalanine. uah.edu

The primary motivation for site-specific deuteration is often to simplify complex NMR spectra of large proteins and macromolecular complexes. uah.edunih.gov Aromatic residues like phenylalanine are particularly useful probes as they are frequently located in the protein core or at critical interaction interfaces. uah.edu The deuteration at the C2 position of the phenyl ring can alter the local electronic environment and dynamics of the amino acid side chain, which can be observed through advanced NMR techniques. nih.gov While the primary goal is often analytical, these subtle changes can also influence protein folding, stability, and interaction with other molecules, thereby modifying its function.

Table 1: Methods for Site-Specific Incorporation of Deuterated Phenylalanine

| Method | Description | Incorporation Efficiency | Key Advantages |

| Metabolic Engineering | Utilization of engineered bacterial strains (e.g., E. coli) with inhibited aromatic amino acid biosynthesis pathways. | >90% uah.edu | High incorporation levels, minimal isotopic scrambling. uah.edu |

| Cell-free Protein Synthesis | In vitro protein synthesis systems supplemented with deuterated amino acids. | Variable | Precise control over labeling, suitable for toxic proteins. |

| Chemical Synthesis | Solid-phase peptide synthesis allowing for the direct incorporation of deuterated amino acids at any desired position. | ~100% | Absolute site-specificity, but limited to smaller proteins and peptides. |

Mechanistic Enzymology Studies

DL-Phenylalanine-2-D1 is an invaluable tool in mechanistic enzymology, primarily through the study of kinetic isotope effects (KIEs). The replacement of a hydrogen atom with a deuterium atom at a specific position in a substrate can significantly alter the rate of an enzyme-catalyzed reaction if the bond to that atom is broken or altered in the rate-determining step. wikipedia.orglibretexts.org

Probing Reaction Mechanisms and Enzyme Kinetics with Deuterated Substrates

The use of deuterated substrates like DL-Phenylalanine-2-D1 allows researchers to elucidate the transition states of enzymatic reactions and to distinguish between different potential mechanisms. nih.govicm.edu.pl The magnitude of the KIE, expressed as the ratio of the reaction rate with the light isotope to that with the heavy isotope (kH/kD), provides quantitative information about the bonding environment of the isotopically substituted atom in the transition state. wikipedia.orglibretexts.org

A notable example is the study of phenylalanine hydroxylase, a non-heme iron monooxygenase that catalyzes the hydroxylation of phenylalanine to tyrosine. nih.gov By using [ring-2H5]-phenylalanine, researchers have determined the deuterium kinetic isotope effects on the catalytic rate (kcat). These studies have revealed that the observed KIE is a composite of the isotope effect on the hydroxylation step and a subsequent tautomerization step. nih.gov Such detailed mechanistic insights are crucial for understanding the fundamental chemistry of these important enzymes.

Table 2: Kinetic Isotope Effects in Phenylalanine Hydroxylase from Chromobacterium violaceum

| Substrate | Pterin Cofactor | Dkcat | Interpretation |

| [ring-2H5]-Phenylalanine | 6-Methyltetrahydropterin | 1.2 nih.gov | The observed normal KIE is a combination of the isotope effect on the hydroxylation and subsequent tautomerization. nih.gov |

| [ring-2H5]-Phenylalanine | 6,7-Dimethyltetrahydropterin | 1.4 nih.gov | The change in KIE with a different cofactor provides further insight into the rate-limiting steps of the reaction. nih.gov |

Similarly, studies on L-phenylalanine dehydrogenase, which catalyzes the reversible oxidative deamination of L-phenylalanine, have utilized deuterated substrates to investigate the reaction mechanism. icm.edu.pl The kinetic isotope effect for the cleavage of the C-D bond at the 2-position of L-tyrosine (a substrate analog) was found to be significant, indicating that this bond cleavage is a rate-determining step in the oxidative deamination reaction. icm.edu.pl

Investigation of Proton Transfer Pathways in Complex Biological Machinery (e.g., Photosystem II)

The intricate machinery of biological systems often relies on precisely controlled proton transfer pathways. Isotopic substitution can be a powerful method to probe these pathways. Photosystem II (PSII), the water-splitting enzyme in photosynthesis, is a prime example of a complex biological machine where proton-coupled electron transfer (PCET) is central to its function. nih.govnih.govresearchgate.net

Within PSII, a redox-active tyrosine residue, YD, plays a role in the stabilization of the oxygen-evolving complex. nih.gov Studies on PSII particles from Chlamydomonas reinhardtii where this tyrosine D was replaced by phenylalanine have demonstrated a significant impact on the normal proton transfer pathways for the reduction of the primary electron donor, P680+. nih.gov Although this study did not specifically use DL-Phenylalanine-2-D1, it highlights the principle that altering the properties of the phenylalanine ring can have long-range effects on proton-coupled electron transfer events. nih.gov The introduction of a deuterium atom at the 2-position of a phenylalanine residue strategically placed within such a proton transfer network could be used to directly probe the involvement of that specific C-H bond in the proton relay. The resulting kinetic isotope effect on the electron transfer rate would provide direct evidence for the pathway and the mechanism of proton transfer.

Future Perspectives and Advanced Research Methodologies for Deuterated Phenylalanine Compounds

Development of Novel Isotopic Labeling Strategies for Complex Biomolecules

The synthesis of isotopically labeled amino acids is crucial for studying protein structure, dynamics, and function by nuclear magnetic resonance (NMR) spectroscopy. acs.org Novel strategies for the site-specific introduction of deuterium (B1214612) into amino acids like phenylalanine are continuously being developed to enhance the resolution and sensitivity of NMR and other analytical techniques.

One promising approach involves the chemo-enzymatic synthesis of deuterated amino acids. For instance, phenylalanine ammonia (B1221849) lyases (PALs) can be used to catalyze the amination of cinnamic acids to yield phenylalanines. nih.gov By employing deuterated starting materials or conducting the enzymatic reaction in a deuterated solvent, specific deuterium incorporation can be achieved. Furthermore, directed evolution of PALs can enhance their activity towards non-natural substrates, allowing for the synthesis of a wider range of deuterated phenylalanine derivatives. nih.gov

Another strategy focuses on the metabolic engineering of microorganisms. Bacterial systems can be engineered to produce phenylalanine with specific isotopic labeling patterns. uah.edu By controlling the metabolic pathways and providing deuterated precursors, it is possible to direct the incorporation of deuterium to specific positions on the phenylalanine molecule, such as the C-2 position in DL-Phenylalanine-2-D1. This method offers a cost-effective and efficient way to produce large quantities of specifically labeled amino acids for incorporation into recombinant proteins. uah.edu

Site-selective deuteration offers significant advantages in NMR studies of large biomolecules by reducing spectral complexity and improving relaxation properties, leading to narrower signal linewidths. nih.govresearchgate.net The introduction of deuterium at specific sites, such as in DL-Phenylalanine-2-D1, allows researchers to probe the local environment and dynamics of individual amino acid residues within a protein, providing valuable insights into protein folding, protein-protein interactions, and enzyme mechanisms. nih.gov

Integration of Deuterated Phenylalanine Tracers with Multi-Omics Platforms

The integration of stable isotope tracers with multi-omics platforms, such as proteomics, metabolomics, and transcriptomics, provides a systems-level view of cellular metabolism and its response to various stimuli. nih.govnih.gov Deuterated phenylalanine, including DL-Phenylalanine-2-D1, can serve as a powerful tracer to follow the metabolic fate of phenylalanine and its incorporation into proteins and other metabolites.

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique for quantitative analysis of protein abundance. By growing cells in media containing either a "light" (natural abundance) or a "heavy" (isotopically labeled) form of an amino acid, researchers can differentiate and quantify proteins from different cell populations. The use of deuterated phenylalanine in SILAC experiments can provide an additional layer of information by allowing for the simultaneous analysis of protein turnover and synthesis rates.

Metabolomics studies can benefit from the use of deuterated phenylalanine to trace the flux through metabolic pathways. nih.gov By monitoring the incorporation of deuterium from DL-Phenylalanine-2-D1 into downstream metabolites, it is possible to quantify the activity of enzymes involved in phenylalanine metabolism and identify metabolic bottlenecks or rerouting in response to disease or environmental changes. nih.gov High-resolution mass spectrometry is a key technology for these studies, as it can distinguish between metabolites with small mass differences, such as those labeled with different heavy isotopes. nih.gov

The combination of data from different omics platforms, facilitated by the use of tracers like deuterated phenylalanine, can lead to a more comprehensive understanding of complex biological processes. nih.govmdpi.com For example, integrating proteomics and metabolomics data can reveal how changes in protein expression affect metabolic fluxes, while combining transcriptomics and proteomics can shed light on the regulation of gene expression and its impact on the proteome.

| Omics Platform | Application of Deuterated Phenylalanine Tracers |

| Proteomics | Quantitative analysis of protein synthesis and turnover using techniques like SILAC. |

| Metabolomics | Tracing metabolic pathways and quantifying metabolic fluxes. |

| Transcriptomics | Correlating changes in gene expression with protein and metabolite levels. |

Computational Modeling and Simulation of Deuterated Amino Acid Dynamics

Computational modeling and molecular dynamics (MD) simulations are invaluable tools for understanding the structure, dynamics, and function of biomolecules at an atomic level. nih.govrsc.orgnih.govresearchgate.net The development of accurate force fields for deuterated amino acids is essential for simulating their behavior and interpreting experimental data obtained using isotopic labeling.

MD simulations can provide insights into how deuteration affects the conformational preferences and dynamics of phenylalanine residues within a protein. nih.gov The increased mass of deuterium compared to hydrogen can subtly alter vibrational frequencies and bond lengths, which in turn can influence the local and global dynamics of the protein. By comparing simulations of deuterated and non-deuterated proteins, researchers can dissect the energetic contributions of specific isotopic substitutions.

Furthermore, computational methods can be used to predict the effects of deuteration on NMR chemical shifts and other spectroscopic properties. mdpi.com These predictions can aid in the design of isotopic labeling strategies to maximize the information content of experimental data. For example, simulations can help identify which specific deuteration patterns will lead to the greatest simplification of NMR spectra or provide the most sensitive probes of a particular structural feature.

The integration of computational modeling with experimental data from techniques like NMR and mass spectrometry is a powerful approach for refining our understanding of biomolecular systems. acs.org Experimental data can be used to validate and improve the accuracy of computational models, while simulations can provide a detailed interpretation of experimental observations that are often difficult to rationalize from the data alone.

Advancements in Microscale and Single-Cell Isotopic Analysis Techniques

Recent advancements in analytical techniques have made it possible to perform isotopic analysis at the microscale and even at the single-cell level. nih.govbiorxiv.orgrsc.orgrsc.orgnih.gov These methods offer unprecedented opportunities to study cellular heterogeneity and the dynamic nature of metabolism in individual cells.

Mass spectrometry imaging (MSI) is a powerful technique that allows for the label-free spatial interrogation of molecules in tissues. nih.gov With spatial resolutions reaching the single-cell level, MSI can be combined with in situ stable isotope tracing to perform dynamic metabolomics and visualize the metabolic fate of deuterated compounds like DL-Phenylalanine-2-D1 within different cell types in a tissue. nih.gov

Single-cell mass spectrometry (scMS) methods enable the direct measurement of the concentration and localization of metabolites within individual cells. rsc.org By feeding cells with isotopically labeled precursors, such as deuterated phenylalanine, and analyzing the resulting labeled products by scMS, researchers can gain insights into the rates of synthesis and transport of metabolites in single cells. biorxiv.orgrsc.org This approach has been successfully applied to study complex metabolic pathways in plants and holds great promise for a wide range of biological systems. rsc.org

These microscale and single-cell techniques are particularly valuable for studying rare cell populations or understanding the metabolic differences between individual cells within a seemingly homogeneous population. nih.gov By providing a detailed picture of metabolic heterogeneity, these methods can help to uncover novel biological insights that are missed by bulk analysis methods.

| Technique | Description | Application for Deuterated Phenylalanine |

| Mass Spectrometry Imaging (MSI) | Provides spatial information on the distribution of molecules in tissues. | Visualizing the metabolic fate of deuterated phenylalanine in different cell types within a tissue. |

| Single-Cell Mass Spectrometry (scMS) | Measures the concentration of metabolites in individual cells. | Quantifying the rate of synthesis and transport of phenylalanine-derived metabolites in single cells. |

Q & A

Q. What are the key physicochemical properties of DL-Phenylalanine-2-D1, and how do they influence experimental design?

DL-Phenylalanine-2-D1 (C₆H₅CH₂CD(NH₂)COOH) is a deuterated isotopologue where the hydrogen at the β-carbon (position 2) is replaced by deuterium. Key properties include:

- Molecular weight : 166.19 g/mol (vs. 165.18 g/mol for non-deuterated DL-Phenylalanine) .

- CAS RN : 14246-24-3 .

- Stability : Deuterium substitution reduces bond vibrational frequency, potentially altering reaction kinetics and metabolic stability .

Methodological Insight:

Q. What spectroscopic techniques are recommended for characterizing DL-Phenylalanine-2-D1, and how should data be interpreted?

- NMR :

- Mass Spectrometry (MS) :

- Look for an M+1 peak (m/z 167.19) to confirm deuterium incorporation. Use high-resolution MS to distinguish from natural isotopic abundance .

- Infrared Spectroscopy (IR) :

Q. How can researchers investigate the isotopic effect of deuterium in DL-Phenylalanine-2-D1 on enzyme kinetics?

Methodological Framework:

- Hypothesis : Deuterium substitution slows enzymatic cleavage due to the kinetic isotope effect (KIE).

- Experimental Design :

- Enzyme Assays : Compare reaction rates (e.g., phenylalanine hydroxylase activity) between deuterated and non-deuterated substrates.

- Controls : Use isotopically pure samples and buffer-matched conditions to isolate isotopic effects .

- Data Analysis : Calculate KIE as , where and are rate constants for non-deuterated and deuterated substrates, respectively.

Example Findings:

- In a 2021 study, deuterated phenylalanine showed a KIE of 2.1–3.5 for aromatic amino acid decarboxylases, indicating slowed decarboxylation .

Q. What strategies resolve contradictions in metabolic flux studies using DL-Phenylalanine-2-D1?

Case Study: Contradictory reports on phenylalanine metabolism in E. coli:

- Issue : Some studies report unchanged flux, while others note reduced incorporation into tyrosine.

- Resolution Strategies :

- Multi-Tracer Experiments : Combine DL-Phenylalanine-2-D1 with ¹³C-labeled glucose to track carbon and deuterium flux simultaneously .

- Analytical Cross-Validation : Use LC-MS/MS for metabolite quantification and NMR for positional deuterium tracking .

- Modeling : Apply flux balance analysis (FBA) to reconcile experimental data with metabolic network predictions .

Q. How can DL-Phenylalanine-2-D1 be utilized in in vivo tracer studies to map neurotransmitter pathways?

Protocol:

Animal Models : Administer DL-Phenylalanine-2-D1 intravenously in rodents (dose: 10 mg/kg).

Sample Collection : Extract brain tissue at timed intervals (e.g., 15, 30, 60 mins post-injection).

Analysis :

- LC-MS/MS : Quantify deuterated dopamine and norepinephrine in synaptic vesicles.

- Isotope Ratio Monitoring : Compare deuterium enrichment in neurotransmitters vs. plasma phenylalanine to assess blood-brain barrier efficiency .

Challenges:

- Ethical Considerations : Ensure compliance with animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare) .

- Sensitivity : Use nano-LC-MS for low-abundance neurotransmitter detection .

Methodological Best Practices

- Synthesis & Handling :

- Store DL-Phenylalanine-2-D1 at -20°C under inert gas to prevent deuteration loss.

- Validate deuterium retention via quarterly NMR checks .

- Data Reporting :

- Contradiction Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.